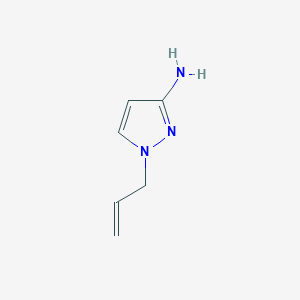

1-(Prop-2-en-1-yl)-1H-pyrazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-4-9-5-3-6(7)8-9/h2-3,5H,1,4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNPHGVOUBOZTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 Prop 2 En 1 Yl 1h Pyrazol 3 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. rrbdavc.org The reactivity of the ring in 1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is significantly influenced by its substituents. The 3-amino group is a strong electron-donating group that activates the ring, while the 1-allyl group is weakly activating.

Electrophilic attack preferentially occurs at the C-4 position, which is sterically accessible and electronically enriched by the adjacent amino group. Positions C-3 and C-5 are generally deactivated towards electrophiles due to the electron-withdrawing effect of the neighboring nitrogen atoms. researchgate.net Conversely, these C-3 and C-5 positions are more susceptible to nucleophilic attack. researchgate.net

A common electrophilic substitution reaction for activated pyrazoles is halogenation. For instance, 3-aryl-1H-pyrazol-5-amines undergo direct C-H halogenation at the C-4 position when treated with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), under metal-free conditions. beilstein-archives.org This transformation is expected to proceed efficiently for this compound, yielding the corresponding 4-halo derivatives.

Table 1: Regioselectivity of Reactions on the Pyrazole Ring

| Position | Reaction Type | Reactivity | Rationale | Example Reagents |

| C-4 | Electrophilic Substitution | Highly Favored | Activated by the 3-amino group; sterically accessible. | HNO₃/H₂SO₄ (Nitration), NBS (Bromination), SO₃ (Sulfonation). scribd.com |

| C-5 | Electrophilic Substitution | Disfavored | Deactivated by adjacent N-1 nitrogen. | - |

| C-3, C-5 | Nucleophilic Substitution | Favored | Electron-deficient due to adjacent nitrogen atoms. | Organolithium reagents, strong nucleophiles. |

Transformations Involving the Pyrazole Amine Moiety

The primary amino group at the C-3 position is a key site for a variety of chemical modifications, including diazotization and acylation. The exocyclic amine is generally more nucleophilic than the endocyclic pyrazole nitrogens, allowing for selective reactions. researchgate.net

The 3-amino group can be converted into a diazonium salt by treatment with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. This diazotization reaction transforms the amine into an excellent leaving group (N₂), which can be displaced by a wide range of nucleophiles. This pathway is a cornerstone for introducing diverse functionalities onto the pyrazole ring that are not accessible through direct substitution.

For example, tandem diazotization and cyclization reactions are employed to synthesize fused heterocyclic systems. nih.gov In a one-pot reaction, 5-amino-1H-pyrazole-4-carbonitriles are converted into pyrazolo[3,4-d] researchgate.netrsc.orgias.ac.intriazin-4-ones. researchgate.net For this compound, the resulting diazonium salt could be used in Sandmeyer-type reactions to introduce halides (CuCl, CuBr), a cyano group (CuCN), or a hydroxyl group (H₂O, heat).

Acylation of the 3-amino group is a straightforward and common transformation, often used as a protection strategy to prevent unwanted side reactions during subsequent synthetic steps. nih.govnih.gov The reaction typically involves treating the aminopyrazole with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. This results in the formation of a stable amide bond.

This derivatization serves multiple purposes:

Protection: The acetyl or benzoyl group can mask the nucleophilicity of the amine. rsc.org

Modulation of Reactivity: The electron-withdrawing nature of the acyl group reduces the activating effect of the amine on the pyrazole ring.

Introduction of Functionality: The acyl group itself can be a scaffold for further chemical elaboration.

These protective groups can typically be removed under hydrolytic conditions (acidic or basic) to regenerate the parent amine.

Reactions of the Prop-2-en-1-yl (Allyl) Group, Including Addition and Cycloaddition Reactions

The N-1 allyl group provides another avenue for chemical modification. The carbon-carbon double bond is amenable to a variety of addition and cycloaddition reactions.

Addition Reactions: The double bond can undergo classic electrophilic additions. For example, reaction with halogens (e.g., Br₂) would lead to a dihalogenated propyl chain, while hydrohalogenation (e.g., HBr) would proceed according to Markovnikov's rule, with the bromine atom adding to the more substituted carbon. Radical addition of thiols across the double bond of vinyl-substituted pyrazoles has been shown to yield β-addition products. mdpi.com

Cycloaddition Reactions: The alkene can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. youtube.comrsc.org For instance, reaction with dichlorocarbene, generated from chloroform (B151607) and a strong base, can produce a dichlorocyclopropyl moiety attached to the pyrazole nitrogen. mdpi.com

Cyclization Reactions to Form Fused Heterocyclic Systems from Pyrazole Amine Precursors

One of the most significant applications of 3-aminopyrazoles is their use as synthons for the construction of fused bicyclic heterocycles. nih.govrsc.org The 3-amino group and the adjacent endocyclic N-2 nitrogen atom act as a bidentate nucleophile that can react with 1,3-dielectrophilic species to form a new six-membered ring.

Pyrazolo[1,5-a]pyrimidines are a prominent class of fused heterocycles synthesized from 3-aminopyrazole (B16455) precursors. rsc.orgias.ac.ineurekaselect.com The synthesis involves a cyclocondensation reaction between the aminopyrazole and a 1,3-dicarbonyl compound or a functional equivalent. semanticscholar.orgchim.it The regioselectivity of the reaction is governed by the higher nucleophilicity of the exocyclic amino group, which initiates the attack on one of the electrophilic centers, followed by intramolecular cyclization involving the N-2 pyrazole nitrogen. researchgate.net

A variety of 1,3-dielectrophiles can be employed, leading to a diverse array of substituted pyrazolo[1,5-a]pyrimidines.

Table 2: Synthesis of 1-allyl-pyrazolo[1,5-a]pyrimidines

| 1,3-Dielectrophile Reagent | Resulting Pyrazolo[1,5-a]pyrimidine Substituents |

| Acetylacetone (2,4-Pentanedione) | 5,7-dimethyl |

| Ethyl Acetoacetate | 5-Methyl-7-hydroxy |

| Diethyl Malonate | 5,7-dihydroxy |

| Malononitrile (B47326) | 7-Amino-5-hydroxy |

| Benzoylacetonitrile | 5-Hydroxy-7-phenyl |

This synthetic strategy is highly efficient and provides a direct route to a core structure found in many biologically active molecules. rsc.orgsemanticscholar.org

Other Condensed Ring Systems Derivable from Pyrazole Amines

The versatility of this compound as a building block extends beyond the synthesis of the more common pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The inherent reactivity of the endocyclic and exocyclic nitrogen atoms of the 3-aminopyrazole core allows for its participation in a variety of cyclization reactions with suitable poly-electrophilic reagents. These reactions pave the way for the creation of a diverse array of less common fused heterocyclic systems, each with unique structural features and potential applications. This section explores the synthesis of several other condensed ring systems accessible from N-substituted 3-aminopyrazoles, which are analogous to this compound.

Pyrazolo[1,5-a] scispace.comresearchgate.netnih.govtriazines

Pyrazolo[1,5-a] scispace.comresearchgate.netnih.govtriazines, which are structural isosteres of biologically significant purines, represent an important class of condensed heterocycles. scispace.comcurtin.edu.au The synthesis of this ring system often involves the annulation of a 1,3,5-triazine (B166579) ring onto a pyrazole scaffold. A primary synthetic route utilizes the reaction of 3-aminopyrazoles with reagents that can provide a C-N-C fragment. scispace.com For instance, the reaction of 3-aminopyrazoles with N-acyl-, N-cyano-, or N-carbethoxyimidates serves as an accessible method for preparing pyrazolo[1,5-a] scispace.comresearchgate.netnih.govtriazines bearing various substituents. scispace.com

Another prominent strategy is the three-component reaction which allows for the selective construction of the triazine ring. This approach offers a one-pot synthesis of diversely substituted pyrazolo[1,5-a] scispace.comresearchgate.netnih.govtriazines, highlighting the efficiency of multicomponent reactions in generating molecular complexity. documentsdelivered.com

Table 1: Synthetic Approaches to Pyrazolo[1,5-a] scispace.comresearchgate.netnih.govtriazines from 3-Aminopyrazoles

| Reaction Type | Reagents for 3-Aminopyrazole | Resulting Substituents | Reference |

|---|---|---|---|

| Two-bond formation (3+3) | N-acylimidates, N-cyanoimidates, N-carbethoxyimidates | Alkyl, aryl, amino, oxo, alkylthio | scispace.com |

Pyrazolo[5,1-c] scispace.combeilstein-journals.orgnih.govtriazines

The fusion of a 1,2,4-triazine (B1199460) ring to the pyrazole core results in the pyrazolo[5,1-c] scispace.combeilstein-journals.orgnih.govtriazine system. beilstein-journals.org The synthesis of these compounds can be achieved through the reaction of 3-aminopyrazoles with diazotized compounds. For example, the coupling of a diazotized 3-aminopyrazole with a β-ketone, such as one bearing a 1,2,3-triazole moiety, in an ethanol (B145695) and sodium acetate (B1210297) buffer leads to the formation of the corresponding pyrazolo[5,1-c] scispace.combeilstein-journals.orgnih.govtriazine derivative. d-nb.info This reaction proceeds via a Japp–Klingemann type reaction followed by intramolecular cyclization.

Reaction Scheme for Pyrazolo[5,1-c] scispace.combeilstein-journals.orgnih.govtriazine Formation

This generalized scheme illustrates the coupling and cyclization process leading to the fused triazine ring system. d-nb.info

Pyrazolo[3,4-c]pyridazines

The pyrazolo[3,4-c]pyridazine framework is another important condensed heterocyclic system that can be synthesized from aminopyrazole precursors, although the starting material is often a pyridazine (B1198779) derivative which is then cyclized to form the fused pyrazole ring. For example, cyclization of 4-cyano-5,6-dimethylpyridazine-3(2H)-thione with hydrazine (B178648) hydrate (B1144303) yields 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine. researchgate.net This aminopyrazolopyridazine can then be further derivatized. Diazotization of the amino group allows for coupling with active methylene (B1212753) compounds to produce hydrazono derivatives, which can subsequently be cyclized to form even more complex fused systems like pyridazino[3´,4´:3,4]pyrazolo[5,1-c]1,2,4-triazines. researchgate.net

Another route involves the cyclization of substituted pyridazine carboxylates with hydrazine derivatives. For instance, ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate can be cyclized with hydrazine hydrate or N-monosubstituted hydrazines to afford various pyrazolo[3,4-c]pyridazine derivatives. nih.gov

Pyrazolo[3,4-d] scispace.comresearchgate.netbeilstein-journals.orgtriazines

The synthesis of pyrazolo[3,4-d] scispace.comresearchgate.netbeilstein-journals.orgtriazines often begins with an appropriately substituted aminopyrazole. A common strategy involves the diazotization of 3-amino-1H-pyrazole-4-carboxamides. nih.gov This process generates a diazonium salt intermediate which undergoes intramolecular cyclization to form the fused 1,2,3-triazine (B1214393) ring, typically resulting in a pyrazolo[3,4-d] scispace.comresearchgate.netbeilstein-journals.orgtriazin-4-one scaffold. The versatility of this method allows for the introduction of various substituents on the pyrazole and triazine rings, enabling the synthesis of a library of derivatives for further investigation. nih.gov

Table 2: Summary of Other Condensed Ring Systems from Pyrazole Amines

| Fused Ring System | General Synthetic Strategy | Key Reagents/Precursors | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a] scispace.comresearchgate.netnih.govtriazine | Cyclization of 3-aminopyrazoles with C-N-C fragment donors. | Imidates, Orthoesters | scispace.comdocumentsdelivered.com |

| Pyrazolo[5,1-c] scispace.combeilstein-journals.orgnih.govtriazine | Coupling of diazotized 3-aminopyrazoles with active methylene compounds. | Diazonium salts, β-dicarbonyls | beilstein-journals.orgd-nb.info |

| Pyrazolo[3,4-c]pyridazine | Cyclization of substituted pyridazines with hydrazines. | Hydrazine hydrate, cyanopyridazines | researchgate.netnih.gov |

| Pyrazolo[3,4-d] scispace.comresearchgate.netbeilstein-journals.orgtriazine | Intramolecular cyclization of diazotized 3-aminopyrazole-4-carboxamides. | 3-Aminopyrazole-4-carboxamides, NaNO₂ | nih.gov |

| Pyrazolo[1,5-a] scispace.comnih.govdiazepine | Ring-opening of oxirane followed by direct cyclization. | N-(oxiran-2-ylmethyl)pyrazoles, Amines | nih.gov |

Pyrazolo[1,5-a] scispace.comnih.govdiazepines

More recently, synthetic routes to seven-membered fused rings have been developed. A regioselective strategy for synthesizing novel pyrazolo[1,5-a] scispace.comnih.govdiazepin-4-ones has been reported. nih.gov This method involves the alkylation of pyrazole-5-carboxylates to produce ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates. The subsequent ring-opening of the oxirane moiety with various amines, followed by a direct cyclization sequence, yields the desired diazepinone core. This approach demonstrates how a substituent on the N1 position of the pyrazole can be strategically designed to participate in the formation of the condensed ring. nih.gov

The continued exploration of the reactivity of this compound and its analogues promises to expand the library of accessible fused pyrazole systems, offering new scaffolds for various scientific and technological applications.

Advanced Spectroscopic and Structural Characterization of 1 Prop 2 En 1 Yl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1-(prop-2-en-1-yl)-1H-pyrazol-3-amine. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of the molecule.

¹H NMR Chemical Shift Analysis of the Allyl and Pyrazole (B372694) Ring Protons

The ¹H NMR spectrum is expected to provide distinct signals for the protons of the allyl group and the pyrazole ring. The allyl moiety gives rise to a characteristic set of signals: a doublet for the two protons on the nitrogen-adjacent methylene (B1212753) group (N-CH₂), a multiplet for the methine proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH₂). The pyrazole ring protons, H4 and H5, are anticipated to appear as doublets due to their coupling to each other. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole H-5 | 7.2 - 7.4 | Doublet (d) | ~2-3 |

| Pyrazole H-4 | 5.7 - 5.9 | Doublet (d) | ~2-3 |

| Allyl -CH= | 5.9 - 6.1 | Multiplet (m) | - |

| Allyl =CH₂ (trans) | 5.2 - 5.3 | Doublet of doublets (dd) | ~17, ~1.5 |

| Allyl =CH₂ (cis) | 5.1 - 5.2 | Doublet of doublets (dd) | ~10, ~1.5 |

| Allyl N-CH₂- | 4.5 - 4.7 | Doublet (d) | ~5-6 |

¹³C NMR Spectral Assignments for Carbon Framework Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of six distinct carbon signals are expected. The pyrazole ring carbons (C3, C4, and C5) and the three carbons of the allyl substituent will have characteristic chemical shifts. The C3 carbon, being attached to the amine group, is expected to be the most deshielded carbon of the pyrazole ring.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | 150 - 155 |

| Pyrazole C-5 | 128 - 132 |

| Pyrazole C-4 | 95 - 100 |

| Allyl -CH= | 132 - 135 |

| Allyl =CH₂ | 117 - 120 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively establish the molecular structure and assign the ¹H and ¹³C signals, advanced 2D NMR experiments are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. science.gov Key expected correlations would include those between the adjacent protons of the allyl group (-CH₂-CH=CH₂) and a cross-peak between the H4 and H5 protons of the pyrazole ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). mdpi.com This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at δ 5.7-5.9 ppm would correlate with the carbon signal at δ 95-100 ppm, assigning them as H4 and C4, respectively.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in the molecule. rsc.org The spectra are expected to show characteristic bands corresponding to the vibrations of the N-H, C-H, C=C, C=N, and C-N bonds.

IR spectroscopy is particularly sensitive to polar bonds, making it ideal for observing the N-H stretching vibrations of the primary amine and the C=N stretching of the pyrazole ring. researchgate.net Raman spectroscopy, being more sensitive to non-polar, symmetric bonds, would be well-suited for observing the C=C stretching of the allyl group. researchgate.net

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amine (N-H) | Scissoring Bend | 1590 - 1650 |

| Alkene (C-H) | Stretch (=C-H) | 3010 - 3095 |

| Alkene (C=C) | Stretch | 1640 - 1680 |

| Pyrazole Ring | C=N Stretch | 1550 - 1620 |

| Pyrazole Ring | C=C Stretch | 1450 - 1550 |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the compound's molecular weight and elemental composition, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion. nih.gov For this compound (C₆H₉N₃), the calculated exact mass is approximately 123.080 Da. An HRMS measurement confirming this mass would validate the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) would reveal the characteristic fragmentation pattern. The molecular ion peak (M⁺˙) at m/z 123 would be observed. The fragmentation is expected to proceed through pathways typical for N-allyl and aminopyrazole compounds. researchgate.netlibretexts.org

Table 4: Predicted Key Fragments in GC-MS Analysis

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 123 | [C₆H₉N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 82 | [C₃H₄N₃]⁺ | Loss of allyl radical (•C₃H₅) via N-C bond cleavage |

| 81 | [C₄H₅N₂]⁺ | Loss of CH₂N₂ from molecular ion |

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

Should a suitable single crystal of this compound be obtained, single-crystal X-ray crystallography would provide the definitive solid-state structure. researchgate.net This technique yields precise data on bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms. nih.gov

The analysis would confirm the planarity of the pyrazole ring and determine the conformation of the allyl substituent relative to the heterocyclic core. Furthermore, it would elucidate the crystal packing arrangement, identifying intermolecular interactions such as hydrogen bonds involving the amine group's hydrogen atoms and the pyrazole's nitrogen atoms, which govern the supramolecular architecture. nih.gov

Table 5: Illustrative Crystal Data Obtainable from X-ray Crystallography (Hypothetical)

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₆H₉N₃ |

| Formula Weight | 123.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.9 |

| β (°) | 95.5 |

| Volume (ų) | 680 |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal analytical technique for investigating the electronic structure of molecules. By measuring the absorption of ultraviolet and visible light, this method provides valuable insights into the electronic transitions between molecular orbitals, offering a window into the extent of conjugation within a molecule. For this compound, UV-Vis spectroscopy is instrumental in characterizing the pyrazole chromophore and understanding the electronic influence of its substituents—the N-allyl group and the C3-amino group.

While specific experimental UV-Vis spectral data for this compound are not extensively available in the public domain, its electronic absorption characteristics can be inferred from the well-understood behavior of the pyrazole core and related substituted derivatives. The unsubstituted pyrazole ring, a five-membered aromatic heterocycle, exhibits a characteristic UV absorption profile. For instance, the gas-phase UV absorption spectrum of pyrazole shows a maximum absorption cross-section at 203 nm, which is attributed to a π→π* electronic transition. researchgate.net

The introduction of substituents onto the pyrazole ring significantly modulates its electronic absorption properties. The amino group (-NH2) at the C3 position is a potent auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. As an electron-donating group, the amino substituent extends the conjugated π-system of the pyrazole ring through the delocalization of its lone pair of electrons. This extension of conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org Consequently, a lower energy (longer wavelength) photon is required to induce an electronic transition. This phenomenon results in a bathochromic shift (a shift to longer wavelengths) of the primary absorption band compared to the unsubstituted pyrazole. Electron-donating groups like -NH2 are known to favor the stability of the 3-aminopyrazole (B16455) tautomer, which would be the basis for the N-allylated derivative. nih.gov

The 1-(Prop-2-en-1-yl) (N-allyl) group is not expected to introduce significant conjugation with the pyrazole ring, as the double bond is separated from the ring by a methylene (-CH2-) group. This sp3-hybridized carbon atom acts as an insulator, preventing direct π-orbital overlap between the allyl group and the pyrazole system. Therefore, its primary influence on the electronic spectrum is likely to be minor and indirect, potentially through inductive effects or by influencing the conformation of the molecule.

The expected electronic transitions for this compound would primarily involve π→π* transitions associated with the extended chromophore of the 3-aminopyrazole system. It is also possible that weaker n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, could be observed, although these are often obscured by the more intense π→π* bands.

Solvent Effects and Solvatochromism

The position and intensity of UV-Vis absorption bands are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netijcce.ac.ir Polar solvents can interact differently with the ground and excited states of a molecule. For molecules like this compound, which possess polar N-H and C-N bonds, a change in solvent polarity can lead to shifts in the absorption maxima.

If the excited state is more polar than the ground state, polar solvents will stabilize the excited state to a greater extent, leading to a bathochromic (red) shift. Conversely, if the ground state is more polar, a hypsochromic (blue) shift may be observed in polar solvents. researchgate.net Studying the UV-Vis spectrum in a range of solvents with varying polarities can, therefore, provide additional information about the nature of the electronic transitions. For many amino-substituted aromatic and heteroaromatic compounds, a bathochromic shift is typically observed with increasing solvent polarity due to the increased dipole moment in the excited state. researchgate.net

Hypothetical UV-Vis Data

Based on the analysis of related structures and general spectroscopic principles, a hypothetical UV-Vis absorption profile for this compound in a common organic solvent like ethanol (B145695) can be predicted. This data is illustrative and serves to contextualize the expected spectral features.

| Solvent | Hypothetical λmax (nm) | Transition Type | Anticipated Molar Absorptivity (ε, L·mol-1·cm-1) |

|---|---|---|---|

| Ethanol | ~230-250 | π→π | High (~5,000 - 15,000) |

| Hexane | ~225-245 | π→π | High (~5,000 - 15,000) |

Note: This table presents hypothetical data based on theoretical principles and data from analogous compounds. Actual experimental values may differ.

The primary absorption band is expected in the range of 230-250 nm, corresponding to the main π→π* transition of the 3-aminopyrazole chromophore. A slight hypsochromic shift might be observed when moving from a polar solvent like ethanol to a nonpolar solvent like hexane, which would be consistent with a more polar excited state. The molar absorptivity (ε) for such a transition is expected to be high, characteristic of allowed π→π* transitions.

Computational and Theoretical Investigations of 1 Prop 2 En 1 Yl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules like pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately model molecular properties. researchgate.netnih.govresearchgate.net These calculations provide a fundamental understanding of the molecule's behavior at an atomic level.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of a molecule, corresponding to the minimum energy on the potential energy surface. nih.govresearchgate.net For 1-(Prop-2-en-1-yl)-1H-pyrazol-3-amine, DFT calculations would reveal key structural parameters. The pyrazole ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations Note: This table presents typical bond lengths and angles for a pyrazole amine system, as would be determined by DFT calculations. Specific values for the title compound require dedicated computation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | N1-N2 (pyrazole) | 1.34 - 1.36 Å |

| C3-N (amine) | 1.36 - 1.38 Å | |

| N1-C (allyl) | 1.45 - 1.47 Å | |

| **Bond Angle (°) ** | C5-N1-N2 (pyrazole) | 111° - 113° |

| N1-N2-C3 (pyrazole) | 104° - 106° | |

| Dihedral Angle (°) | N2-N1-C(allyl)-C(allyl) | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comwikipedia.org A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. irjweb.comwikipedia.orgresearchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich regions, primarily the pyrazole ring and the amino group, which can donate electron density. nih.gov The LUMO is likely localized on the pyrazole ring, which can accept electron density. nih.gov This distribution is crucial for predicting how the molecule will interact with electrophiles and nucleophiles. youtube.com

Table 2: Representative FMO Data from DFT Calculations Note: This table illustrates the type of data generated from FMO analysis. The values are representative for pyrazole derivatives.

| Parameter | Value (eV) | Interpretation |

| EHOMO | -6.0 to -5.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 to -1.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 eV | Indicates high kinetic stability and relatively low chemical reactivity. irjweb.com |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.netuni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors represent different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). wolfram.compreprints.org

In an MEP map of this compound, the most negative regions (red) are expected around the nitrogen atoms of the pyrazole ring and the exocyclic amino group, due to the presence of lone pairs of electrons. nih.govresearchgate.net These sites are the most likely points for electrophilic attack or hydrogen bonding. nih.gov The hydrogen atoms of the amino group and the allyl group would exhibit positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net

Studies on Tautomerism and Prototropic Equilibria within Pyrazole Amine Systems

Tautomerism, particularly prototropic tautomerism where isomers differ by the position of a proton, is a well-known phenomenon in heterocyclic systems like pyrazoles. purkh.commdpi.com For 3-aminopyrazole (B16455) systems, several tautomeric forms are possible. Computational studies are essential for determining the relative stability of these tautomers. researchgate.net

DFT calculations can predict the Gibbs free energy of different tautomers, allowing for an estimation of their equilibrium populations. researchgate.net Studies on substituted 3-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer. researchgate.net The relative stability, however, is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net For this compound, the N1-substituted allyl group prevents tautomerism involving the N1 proton, but equilibria involving the exocyclic amino group and the pyrazole ring (e.g., imine forms) can still be computationally investigated. academie-sciences.fr

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for elucidating reaction mechanisms by mapping the entire reaction pathway, including transition states and intermediates. researchgate.net For reactions involving pyrazole derivatives, DFT calculations can determine activation energies and reaction energies, providing insights into reaction feasibility and kinetics. researchgate.net For instance, in the synthesis of pyrazoles, computational studies can model the nucleophilic attack and subsequent ring closure steps. researchgate.net By calculating the energy profile of a proposed mechanism, researchers can validate experimental observations and predict the most likely reaction pathway.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical values, when compared to experimental spectra, help in the precise assignment of signals to specific atoms in the molecule. nih.govresearchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. researchgate.net Although calculated wavenumbers are often slightly higher than experimental values due to the harmonic approximation, they correlate well and are invaluable for assigning specific vibrational modes (e.g., N-H stretching, C=C bending) to the observed peaks in an experimental FT-IR spectrum. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectra. researchgate.netnih.gov This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). nih.gov Comparing theoretical and experimental spectra helps to understand the electronic structure and chromophores within the molecule. researchgate.net

: Analysis of Charge Transfer and Other Electronic Properties

While extensive research has been conducted on the electronic characteristics of various pyrazole derivatives, data pertaining exclusively to the 1-(prop-2-en-1-yl) substituted 3-aminopyrazole is scarce. Computational studies on similar pyrazole compounds often employ Density Functional Theory (DFT) to analyze key electronic parameters. These analyses typically include the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the generation of Molecular Electrostatic Potential (MEP) maps. Such studies provide valuable insights into the reactivity, stability, and potential for intramolecular charge transfer within these molecules.

For instance, research on other pyrazole derivatives has shown that the distribution of electron density, and therefore the electronic properties, are significantly influenced by the nature and position of substituents on the pyrazole ring. These studies utilize computational methods to predict regions susceptible to electrophilic and nucleophilic attack and to quantify the extent of charge delocalization.

However, without specific computational data for this compound, it is not possible to provide a detailed analysis of its charge transfer and electronic properties, nor to generate specific data tables on these characteristics. Further theoretical research is required to elucidate the specific electronic behavior of this particular compound.

Coordination Chemistry and Catalytic Applications of 1 Prop 2 En 1 Yl 1h Pyrazol 3 Amine Analogues

Role of Pyrazole (B372694) Amines as Ligands in Metal Complexes and Coordination Sites

Pyrazole amines are highly effective chelating agents for a wide range of transition metals. researchgate.net Their versatility as ligands stems from the presence of multiple donor atoms and the ability to form stable chelate rings with metal ions. The fundamental structure of a pyrazole amine ligand offers at least two primary coordination sites: the sp2-hybridized nitrogen atom of the pyrazole ring and the nitrogen atom of the amine group. researchgate.netafricaresearchconnects.com

The coordination ability of these ligands can be further enhanced by introducing additional functional groups at the N1 position of the pyrazole ring. uab.cat This functionalization allows for the creation of multidentate ligands, such as bidentate, tridentate, or even hexadentate systems, leading to the formation of structurally diverse and stable metal complexes. nih.govresearchgate.net For instance, ligands derived from (alkylamino)pyrazole can coordinate to metals like Pd(II) and Pt(II) through both the pyrazolic nitrogen and the amine nitrogen, forming a stable six-membered ring. uab.cat

Protic pyrazoles, which are N-unsubstituted, are particularly noteworthy for their proton-responsive nature. nih.gov Coordination to a Lewis acidic metal center increases the acidity of the pyrazole NH proton, which can play a crucial role in catalytic cycles through metal-ligand cooperation. nih.gov The coordination modes of pyrazole ligands are varied, and they can act as neutral monodentate ligands, mono-anionic species, or as part of polydentate chelating systems. researchgate.net In complexes involving pyrazole amines, coordination typically involves the pyrazole ring's nitrogen and the side-chain amine nitrogen, creating a stable chelate structure that influences the electronic and steric properties of the resulting metal complex. uab.catresearchgate.net

Synthesis and Spectroscopic Characterization of Metal-Pyrazole Amine Complexes

The synthesis of metal complexes with pyrazole amine ligands is typically achieved through the reaction of the desired ligand with a suitable metal salt in an appropriate solvent. nih.govmdpi.com For example, new pyrazole-based ligands can be prepared via the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with a primary amine. researchgate.netafricaresearchconnects.com These ligands can then be reacted with metal salts like ZnCl2 to form molecular complexes. researchgate.net Similarly, mononuclear palladium(II) and platinum(II) compounds have been synthesized using pyrazole ligands functionalized with amine chains at the N1 position. uab.cat

A comprehensive characterization of these newly synthesized metal complexes is crucial to elucidate their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Common Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the ligand structure and to observe shifts in proton and carbon signals upon coordination to a metal center, which provides insights into the binding mode. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the coordination sites. A shift in the stretching frequency of the C=N bond in the pyrazole ring or the N-H bond of the amine group can indicate their involvement in coordination with the metal ion. uab.catresearchgate.net

Elemental Analysis: This technique determines the elemental composition (C, H, N) of the complex, which helps in confirming its empirical formula. uab.cat

Conductivity Measurements: Molar conductivity measurements in solution can help determine the electrolytic nature of the complexes, distinguishing between ionic and non-ionic species. uab.catresearchgate.net

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the metal complexes in the solid state. It provides detailed information about bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. uab.catnih.gov

The table below summarizes the characterization of representative metal-pyrazole amine analogue complexes.

| Complex | Metal Ion | Ligand Type | Characterization Methods Employed | Reference |

| [ZnCl2(L)] (L = imine-dimethylpyrazole ligand) | Zn(II) | Pyrazole-imine | Elemental Analysis, Conductivity, MS, IR, 1H & 13C NMR | researchgate.net |

| Pd(II) and Pt(II) Mononuclear Complexes | Pd(II), Pt(II) | (Alkylamino)pyrazole | Elemental Analysis, Conductivity, IR, NMR, X-ray Diffraction | uab.cat |

| [Cd(L1)2Cl2], Cu(L1)2(C2H5OH)22 | Cd(II), Cu(II) | Pyrazole-acetamide | Spectroscopic methods, Single-Crystal X-ray Diffraction | nih.gov |

| (NArPz)AlMe2 (Ar = phenyl, etc.) | Al(III) | Anilido-pyrazolate | Molecular Structure Analysis | rsc.org |

Exploration of Catalytic Activity of Pyrazole-Based Metal Complexes

The unique structural and electronic properties of metal complexes derived from pyrazole amine ligands make them promising candidates for catalysis. Their activity has been explored in both homogeneous and heterogeneous systems.

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often allows for high selectivity and activity under mild reaction conditions. Metal complexes of pyrazole amines have shown significant potential in this area.

Oxidation Reactions: Copper(II) complexes of pyrazole-based ligands have demonstrated excellent catalytic activity for the oxidation of catechol to o-quinone. researchgate.netafricaresearchconnects.com The efficiency of these catalysts is influenced by factors such as the solvent, the counter-ion of the metal salt, and the ligand-to-metal ratio. The copper complexes are believed to mimic the active site of the catecholase enzyme. africaresearchconnects.com

Transfer Hydrogenation: Protic pyrazole complexes of ruthenium and iridium have been utilized as catalysts for the transfer hydrogenation of ketones and nitriles. nih.gov Furthermore, a manganese-based catalyst coordinated to a pyrazole ligand has been developed for the transfer hydrogenation of a wide range of alcohols, showcasing high tolerance for various functional groups. rsc.org

Polymerization Reactions: Aluminium dimethyl complexes supported by anilido-pyrazolate ligands are being investigated for their catalytic activity in the ring-opening polymerization of ε-caprolactone. rsc.org

The table below presents examples of homogeneous catalytic applications.

| Catalyst Type | Metal | Reaction Type | Substrate | Key Findings | Reference |

| Copper(II)-Pyrazole Ligand Complexes | Cu(II) | Oxidation | Catechol | Excellent catalytic activity, mimicking catecholase enzyme. | researchgate.net, africaresearchconnects.com |

| Protic Pyrazole Ruthenium Complex | Ru(II) | Transfer Hydrogenation | Nitriles, Ethyl trifluoroacetate | Effective catalysis for reduction of nitriles and esters. | nih.gov |

| Chiral-at-metal Iridium(III) Complex | Ir(III) | Asymmetric Transfer Hydrogenation | Ketones | Catalyzes asymmetric reduction in the presence of protic pyrazoles. | nih.gov |

| Manganese-Pyrazole Ligand System | Mn | Transfer Hydrogenation | Alcohols | Efficient and scalable system with broad functional group tolerance. | rsc.org |

| Aluminium Anilido-Pyrazolate Complexes | Al(III) | Ring-Opening Polymerization | ε-caprolactone | Under investigation for polymerization catalysis. | rsc.org |

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages such as easy separation from the reaction mixture and potential for recycling. Pyrazole-based metal complexes have been successfully immobilized on solid supports to create effective heterogeneous catalysts.

Synthesis of Pyrazole Derivatives: A reusable, heterogeneous palladium(II) complex has been employed for the one-pot synthesis of pyrazole-4-carbonitrile derivatives via a three-component coupling reaction under ultrasonic irradiation. acs.org This method is noted for being environmentally benign and cost-effective.

Multi-component Reactions: A magnetic nanocomposite, poly(aniline-co-melamine)@MnFe2O4, has been used as a highly efficient and reusable catalyst for the synthesis of 4,4′-(arylmethylene) bis (1H-pyrazole-5-ol) derivatives and 1,4-dihydropyrano[2,3-c]pyrazoles. frontiersin.org The catalyst demonstrates high activity, stability, and can be easily recovered using a magnet.

| Catalyst System | Metal/Support | Reaction Type | Product Type | Key Features | Reference |

| Heterogeneous MATYPd Complex | Pd(II) | Three-component coupling | Pyrazole-4-carbonitrile derivatives | Reusable, environmentally benign, cost-effective, enhanced by ultrasound. | acs.org |

| Poly(aniline-co-melamine)@MnFe2O4 Nanocomposite | MnFe2O4 supported polymer | Multi-component reactions | 4,4′-(arylmethylene)bis(1H-pyrazole-5-ols) | High catalytic activity, stability, magnetic recovery, reusability. | frontiersin.org |

Investigations into Metal-Ligand Cooperation and Mechanistic Aspects in Catalysis

A deeper understanding of the catalytic mechanism is essential for designing more efficient catalysts. In the context of pyrazole-based complexes, metal-ligand cooperation (MLC) has emerged as a key mechanistic concept, particularly for complexes with protic pyrazole ligands. nih.gov

MLC involves the active participation of the ligand in the catalytic transformation, where the ligand is not merely a spectator but plays a direct role in bond activation or formation. The protic NH group in pyrazole ligands is central to this phenomenon. nih.gov For instance, in the catalytic cycle of ammonia (B1221849) production from hydrazine (B178648) catalyzed by an iron-pincer complex, the pyrazole NH groups act as both proton acceptors and donors. nih.gov

Mechanistic studies, often supported by theoretical calculations, have proposed that these transformations can occur via proton-coupled electron transfer (PCET) pathways. nih.gov In one proposed mechanism, the pyrazole NH group promotes the cleavage of the N-N bond in a coordinated hydrazine molecule through hydrogen bonding. Subsequently, the second pyrazole NH group can act as an acid-base catalyst to facilitate further steps in the reaction sequence. This bidirectional transfer of protons and electrons between the metal-ligand framework and the substrate is a hallmark of MLC in these systems. nih.gov This cooperative action between the metal center and the pyrazole ligand allows for the activation of substrates and the facilitation of challenging chemical transformations under mild conditions. nih.gov

Applications in Advanced Materials Science

Integration of Pyrazole (B372694) Scaffolds into Functional Materials

The integration of pyrazole scaffolds into functional materials leverages the unique chemical and physical properties of the pyrazole ring, such as its thermal stability, coordination capabilities, and bioactive nature. ias.ac.in The presence of the prop-2-en-1-yl (allyl) group in 1-(Prop-2-en-1-yl)-1H-pyrazol-3-amine is particularly significant, as it provides a reactive site for polymerization. This allows the molecule to act as a monomer, enabling its incorporation into polymer backbones or its use in forming crosslinked networks.

Materials such as pyrazole-containing polyamides have demonstrated advanced properties, including high thermal stability and solubility in organic solvents. ias.ac.in The pyrazole unit can be incorporated into the main or side chain of polymers, enhancing their mechanical strength and dynamical properties through the conjugation effect between the amide and pyrazole moieties. ias.ac.in Furthermore, pyrazole-doped polymer composites are explored for applications like proton exchange membranes for fuel cells. mdpi.comnih.govresearchgate.net For instance, pyrazole has been mixed with poly(vinylphosphonic acid) to create anhydrous proton transport membranes that can operate at high temperatures. mdpi.comnih.govresearchgate.net The pyrazole ring, acting as both a proton donor and acceptor, facilitates proton transport through the formation and breaking of hydrogen bonds. nih.govresearchgate.net

Exploration of Optical and Electronic Properties in Material Design

The conjugated π-electronic system of the pyrazole ring is central to its interesting optical and electronic properties, making its derivatives valuable for applications in sensors, transistors, and photovoltaic devices. ias.ac.in

Fluorescence: Many pyrazole derivatives are known to exhibit strong fluorescence with high quantum yields, good photostability, and thermostability. nih.govresearchgate.net These fluorescent properties are highly tunable based on the substituents attached to the pyrazole core. nih.gov For example, the introduction of different functional groups can alter the intramolecular charge transfer (ICT) characteristics, shifting the emission wavelengths across the visible spectrum. researchgate.net This makes them suitable for use as fluorescent probes and in the development of organic light-emitting materials. nih.govresearchgate.netrsc.org The amine group on the this compound scaffold can further enhance these properties and provide a site for additional functionalization.

| Compound/Derivative | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Pyrazole Oxadiazole Derivative | Not Specified | 410-450 | up to 0.69 | researchgate.net |

| Probe 72-Ga Complex | Not Specified | Not Specified | 57% | nih.gov |

| Probe 78 | 325, 372 (abs) | 476 | 38% | nih.gov |

| Probe 78-F Complex | 430 (abs) | 492 | 64% | nih.gov |

| 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl) pyridine (B92270) (L) | 257, 365 | - | Not Specified | dpi-journals.com |

| L + La3+ | Not Specified | 355 | Enhancement | dpi-journals.com |

| L + Eu3+ | Not Specified | 340 | Quenching | dpi-journals.com |

Conductivity: Pyrazole derivatives have been successfully used to create conductive materials, particularly polymer electrolytes for fuel cells and dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.net In these systems, pyrazole is typically used as a dopant in a polymer matrix. mdpi.comresearchgate.net Molecular dynamics simulations of pyrazole-doped poly(vinylphosphonic acid) have shown that the pyrazole molecules create a network of hydrogen bonds that serves as a pathway for proton transport. nih.govresearchgate.net This mechanism allows for significant proton conductivity, especially under anhydrous conditions and at elevated temperatures, which is a critical requirement for high-temperature proton exchange membrane fuel cells. mdpi.comnih.gov

| Polymer System | Condition | Conductivity (S·cm-1) | Reference |

|---|---|---|---|

| Poly(vinylphosphonic acid) + Pyrazole | 150 °C (Anhydrous) | 8 x 10-4 | mdpi.com |

| Poly(vinylphosphonic acid) + Pyrazole (Simulation) | 150 °C (Anhydrous) | 1.06 x 10-3 | mdpi.comnih.gov |

| Poly(vinylphosphonic acid) + Pyrazole (Experimental) | 150 °C (Anhydrous) | 2 x 10-4 | mdpi.comnih.gov |

| PVDF/KI/I2 + 40% Pyrazole | Room Temperature | ~1.3 x 10-4 | researchgate.net |

Non-Linear Optics (NLO): Certain pyrazole derivatives have been investigated for their third-order non-linear optical (NLO) properties. researchgate.netnih.gov These materials can exhibit phenomena such as two-photon absorption (2PA), which is essential for applications in optical data storage and signal processing. researchgate.netnih.gov For instance, studies on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole using the Z-scan technique revealed a significant 2PA cross-section. nih.gov The design of pyrazole molecules with specific donor-acceptor groups can enhance these NLO properties, making them promising candidates for advanced photonic applications. researchgate.net

Pyrazole Derivatives in Agrochemical Research and Development

The pyrazole ring is a crucial active fragment in the discovery of new pesticides, including fungicides, insecticides, and herbicides. ccspublishing.org.cn The structural scaffold of this compound is relevant to this field, as N-substituted pyrazoles form the basis of many commercially successful agrochemicals. mdpi.com

Fungicides: Pyrazole carboxamide derivatives are a significant class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org These compounds interfere with the mitochondrial respiration of fungi, leading to potent and broad-spectrum fungicidal activity. acs.org Research has shown that novel pyrazole carboxylate derivatives containing a thiazole (B1198619) moiety exhibit excellent bioactivities against pathogens like Botrytis cinerea and Valsa mali. acs.org The fungicidal activity is highly dependent on the substituents attached to the core pyrazole ring. tandfonline.com

| Compound | Target Fungus | Activity (EC50, mg/L) | Reference |

|---|---|---|---|

| Compound 24 (Pyrazole Carboxylate) | Botrytis cinerea | 0.40 | acs.org |

| Compound 24 (Pyrazole Carboxylate) | Sclerotinia sclerotiorum | 3.54 | acs.org |

| Compound 15 (Pyrazole Carboxylate) | Valsa mali | 0.32 | acs.org |

Insecticides: N-pyridylpyrazole derivatives are a well-established class of insecticides, with prominent examples like chlorantraniliprole (B1668704) and cyantraniliprole. mdpi.com These compounds act as potent activators of insect ryanodine (B192298) receptors (RyRs), which are intracellular calcium channels critical for muscle function. mdpi.com This mode of action leads to uncontrolled calcium release, paralysis, and death in targeted pests, particularly chewing pests like those from the order Lepidoptera. mdpi.com The design of novel insecticides often involves modifying the substituents on the N-pyridyl and pyrazole rings to optimize activity and spectrum. mdpi.com The pyrazole-amine core is a foundational element in the synthesis of such complex insecticidal molecules.

Q & A

Q. What are the established synthetic routes for 1-(Prop-2-en-1-yl)-1H-pyrazol-3-amine, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting propenone derivatives with hydrazine hydrate in acidic or basic media. For example:

Q. Optimization Tips :

Q. How is structural characterization of this compound performed?

Answer: A multi-technique approach is essential:

- NMR Spectroscopy :

- X-Ray Crystallography :

Table 1 : Key Spectral Data

| Technique | Diagnostic Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.4 (m, 2H, CH₂=CH), 6.3 (s, 1H, pyrazole) | |

| IR | 3350 cm⁻¹ (N–H stretch) | |

| Single-Crystal XRD | Space group P2₁/c, Z = 4 |

Q. What in vitro biological assays are suitable for evaluating this compound’s activity?

Answer:

- Antimicrobial Activity :

- Analgesic Screening :

- Cytotoxicity :

- MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values; compare with cisplatin .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up without compromising purity?

Answer:

- Catalytic Optimization :

- Microwave-Assisted Synthesis :

- Purification Strategies :

Case Study : A 2025 protocol achieved 82% yield via Cu(I)-catalyzed coupling under inert atmosphere, minimizing oxidative degradation .

Q. How should researchers address contradictions in reported pharmacological data?

Answer:

- Meta-Analysis :

- Structural Variants :

- Mechanistic Studies :

- Perform molecular docking (e.g., AutoDock Vina) to validate target binding vs. off-target interactions .

Example : Discrepancies in anti-inflammatory activity (ED₅₀ = 5–25 mg/kg) may arise from differences in animal models (mice vs. rats) .

Q. What computational methods predict electronic properties and reactivity?

Answer:

- DFT Calculations :

- Molecular Dynamics (MD) :

- SAR Analysis :

Table 2 : Computational Parameters

| Method | Key Output | Reference |

|---|---|---|

| DFT (B3LYP) | HOMO = -6.2 eV, LUMO = -1.8 eV | |

| MD Simulation | Solvation energy = -45 kcal/mol |

Q. How do substituents at the pyrazole 1- and 3-positions influence biological activity?

Answer:

- 1-Position (Prop-2-en-1-yl) :

- Enhances lipophilicity (logP +0.7), improving blood-brain barrier penetration .

- 3-Position (Amine) :

- Comparative Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.